Electrophilic Addition Chemoselectivity: Preferential Alkene Bromination vs. Alkyne
In the reaction with one equivalent of bromine, 1-penten-4-yne undergoes chemoselective addition exclusively at the alkene, yielding 4,5-dibromo-1-pentyne as the chief product. This contrasts with the behavior of simple terminal alkynes such as 1-pentyne, where bromine adds across the triple bond [1]. The observation that the alkyne addition rate is 100–1000× slower than that of an equivalently substituted alkene [1] underpins this selectivity, enabling sequential functionalization that is not possible with monofunctional analogs.
| Evidence Dimension | Chemoselectivity of Br₂ addition |
|---|---|
| Target Compound Data | 4,5-dibromo-1-pentyne (major product) |
| Comparator Or Baseline | 1-Pentyne: bromine addition across triple bond (no alkene present) |
| Quantified Difference | Alkene addition favored; alkyne addition rate 100–1000× slower |
| Conditions | 1 equivalent Br₂, reaction at low temperature [1] |
Why This Matters
This chemoselectivity allows sequential functionalization in complex molecule synthesis, a capability absent in simple alkynes, making 1-penten-4-yne the preferred building block for orthogonal protection strategies.
- [1] LibreTexts. (2018). 10.3: Reactions of Alkynes - Addition of HX and X₂. View Source
